Benzamide
Overview
Description
Benzamide is an organic compound with the chemical formula C₇H₇NO . It is the simplest amide derivative of benzoic acid. In its powdered form, this compound appears as a white solid, while in crystalline form, it appears as colorless crystals. It is slightly soluble in water and soluble in many organic solvents . This compound is a natural alkaloid found in the herbs of Berberis pruinosa .
Synthetic Routes and Reaction Conditions:
Direct Condensation: this compound can be synthesized through the direct condensation of benzoic acids and amines in the presence of a catalyst.
Electrochemical Synthesis: Another method involves the electrochemical synthesis and amidation of benzoin.
Industrial Production Methods:
High-Temperature Reaction: this compound is typically produced industrially by reacting benzoic acid with ammonia or an amine at high temperatures (above 180°C).
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although specific conditions and reagents are not commonly detailed.
Reduction: It can be reduced to benzylamine using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products:
Reduction: Benzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Benzamide and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Mechanism of Action
Target of Action
Benzamide primarily targets several enzymes in the human body. These include Kallikrein-1, Urokinase-type plasminogen activator, Trypsin-1, Casein kinase II subunit alpha, Kallikrein-6, Trypsin-2, Trypsin-3, Copper transport protein ATOX1, Enoyl-CoA delta isomerase 1, mitochondrial, and Suppressor of tumorigenicity 14 protein . These enzymes play crucial roles in various biochemical processes, including inflammation, digestion, and cellular signaling .
Biochemical Pathways
This compound’s interaction with its target enzymes can affect various biochemical pathways. For example, the inhibition of Sec14p can disrupt lipid transfer and related metabolic processes . Additionally, this compound has been found to induce the generation of reactive oxygen species (ROS), which can cause membrane and DNA/protein damage as well as lipid peroxidation, eventually resulting in cell destruction .
Pharmacokinetics
A related compound, txa709, which is an ftsz-targeting this compound prodrug, has been found to have improved pharmacokinetic properties, including a 65-fold-longer half-life and a 3-fold-greater oral bioavailability
Result of Action
The result of this compound’s action at the molecular and cellular level is largely dependent on its interaction with its target enzymes. For instance, its inhibition of Sec14p can lead to disruption of lipid transfer and related metabolic processes, potentially affecting cell growth and survival . Additionally, its induction of ROS generation can cause cellular damage and death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of this compound’s action can be enhanced under mild conditions in an electrolysis cell . Furthermore, the solubility of this compound in water and organic solvents can affect its bioavailability and thus its efficacy . .
Safety and Hazards
Future Directions
The imidazole- and benzimidazole-based drug discovery and development is an attractive topic and draws more and more researchers to engage in this research area . An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .
Biochemical Analysis
Biochemical Properties
Benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with amidase enzymes, which catalyze the hydrolysis of amide bonds. Amidase enzymes, such as those produced by Bacillus smithii, can convert this compound to benzohydroxamic acid . This interaction is crucial for the biotransformation process and has significant industrial applications. Additionally, this compound exhibits antioxidant and antibacterial activities, interacting with free radicals and bacterial cell components to exert its effects .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair and cell death pathways. This inhibition can lead to changes in gene expression and cellular responses to DNA damage. Furthermore, this compound’s antioxidant properties help protect cells from oxidative stress by scavenging free radicals and reducing oxidative damage .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. This compound binds to the active site of amidase enzymes, facilitating the hydrolysis of the amide bond and the formation of benzohydroxamic acid . Additionally, this compound inhibits the activity of poly(ADP-ribose) polymerase by binding to its catalytic domain, preventing the enzyme from synthesizing poly(ADP-ribose) chains. This inhibition affects DNA repair processes and can lead to cell death in certain contexts .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of poly(ADP-ribose) polymerase activity and continued antioxidant activity . These temporal effects are important for understanding the compound’s potential therapeutic applications and stability in various formulations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit beneficial effects, such as antioxidant and antibacterial activities. At high doses, this compound can have toxic or adverse effects. Studies have shown that high doses of this compound can lead to liver and kidney toxicity in animal models, highlighting the importance of determining safe dosage ranges for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by amidase enzymes to form benzohydroxamic acid, which can further participate in various biochemical reactions . This compound can also affect metabolic flux and metabolite levels by interacting with enzymes involved in oxidative stress responses and DNA repair processes. These interactions can influence the overall metabolic state of cells and tissues .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its relatively small size and solubility in organic solvents. Additionally, this compound can interact with transporters and binding proteins that facilitate its uptake and distribution within cells. These interactions can affect the localization and accumulation of this compound in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be found in the cytoplasm, where it interacts with enzymes and other biomolecules. It can also localize to the nucleus, where it inhibits poly(ADP-ribose) polymerase activity and affects DNA repair processes. The subcellular localization of this compound is crucial for its activity and function within cells .
Comparison with Similar Compounds
Benzoic Acid: The parent compound of benzamide, used widely as a food preservative.
Benzylamine: A reduction product of this compound, used in organic synthesis.
Substituted Benzamides: Compounds like metoclopramide and sulpiride, which have additional functional groups enhancing their pharmacological properties.
Uniqueness:
Versatility: this compound serves as a versatile intermediate in organic synthesis.
Pharmacological Importance: Its derivatives have significant therapeutic applications, particularly in gastrointestinal and psychiatric disorders.
This compound’s unique properties and wide range of applications make it a compound of significant interest in various fields of science and industry.
Properties
IUPAC Name |
benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDAEFPNCMNJSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO | |
Record name | BENZAMIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
55738-52-8 | |
Record name | Benzamide, homopolymer | |
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Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID0021709 | |
Record name | Benzamide | |
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Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzamide is a white powder. (NTP, 1992), Colorless solid; [Hawley] White powder; [MSDSonline], Solid | |
Record name | BENZAMIDE | |
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Record name | Benzamide | |
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Record name | Benzamide | |
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Boiling Point |
554 °F at 760 mmHg (NTP, 1992), 288 °C, 290.00 °C. @ 760.00 mm Hg | |
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Record name | Benzamide | |
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Solubility |
>18.2 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 72.5 °F (NTP, 1992), > 10% in benzene, 1 g in 6 ml ethanol; 1 g in 3.3 ml pyridine, Soluble in ammonia, Slightyl soluble in ethyl ether, benzene; very soluble in ethyl alcohol, carbon tetrachloride, carbon disulfide., In water, 1.35X10+4 mg/l @ 25 °C, 13500 mg/L at 25 °C | |
Record name | SID11532898 | |
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Description | Aqueous solubility in buffer at pH 7.4 | |
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Density |
1.0792 at 266 °F (NTP, 1992) - Denser than water; will sink, 1.341 | |
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Vapor Pressure |
0.000939 [mmHg] | |
Record name | Benzamide | |
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Color/Form |
Colorless crystals, Monoclinic prisms or plates from water | |
CAS No. |
55-21-0 | |
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Melting Point |
270 to 271 °F (NTP, 1992), 130 °C, 129.1 °C | |
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Retrosynthesis Analysis
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